Methyl-3-Hydroxyoctadecanoat

Übersicht

Beschreibung

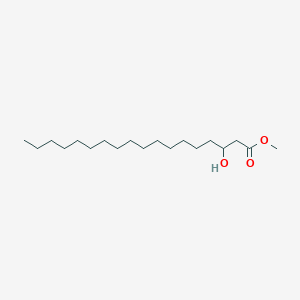

Methyl 3-hydroxyoctadecanoate, commonly known as methyl ester of 3-hydroxyoctadecanoic acid, is a naturally occurring fatty acid ester. It is a lipid molecule that is found in various organisms, including humans. It has a wide range of applications in the fields of biochemistry, physiology, and pharmacology.

Wissenschaftliche Forschungsanwendungen

- Methyl-3-Hydroxyoctadecanoat ist ein Fettsäuremethylester (FAME) mit einer Hydroxygruppe. Forscher verwenden es, um Lipidstoffwechselwege zu untersuchen. Durch die Untersuchung seiner Auswirkungen auf die Lipidbiosynthese, den Abbau und den Transport gewinnen Wissenschaftler Erkenntnisse über zelluläre Prozesse im Zusammenhang mit Energiespeicherung und Signalgebung .

- Die Hydroxygruppe in this compound macht es zu einem interessanten Kandidaten für Arzneimittel-Abgabesysteme. Forscher untersuchen seine Verwendung als lipidbasierter Träger für therapeutische Verbindungen. Die amphiphile Natur der Verbindung ermöglicht es ihr, Mizellen oder Liposomen zu bilden, wodurch die Löslichkeit und Stabilität des Arzneimittels verbessert wird.

Lipidstoffwechselstudien

Arzneimittel-Abgabesysteme

Zusammenfassend lässt sich sagen, dass this compound vielversprechend in der Lipidstoffwechselforschung, der Arzneimittelverabreichung, der Katalyse und verschiedenen anderen wissenschaftlichen Bereichen ist. Seine einzigartige Struktur und Eigenschaften machen es zu einer faszinierenden Verbindung für weitere Untersuchungen . Wenn Sie weitere Einzelheiten zu einer bestimmten Anwendung wünschen, zögern Sie bitte nicht, zu fragen!

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Methyl 3-hydroxyoctadecanoate is a complex compound with a molecular formula of C19H38O3 The primary targets of this compound are not explicitly mentioned in the available literature

Biochemical Pathways

It’s known that hydroxy fatty acids can have significant roles in various biological processes

Action Environment

Factors such as temperature, pH, and presence of other compounds can potentially influence the action of Methyl 3-hydroxyoctadecanoate .

Biochemische Analyse

Biochemical Properties

Methyl 3-hydroxyoctadecanoate plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes, such as lipases, which catalyze the hydrolysis of ester bonds in lipids. This interaction is crucial for the breakdown and utilization of fatty acids within the body . Additionally, methyl 3-hydroxyoctadecanoate may interact with proteins involved in lipid transport and storage, influencing the distribution and availability of fatty acids for metabolic processes .

Cellular Effects

Methyl 3-hydroxyoctadecanoate affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may impact the expression of genes involved in lipid metabolism, leading to changes in the synthesis and degradation of fatty acids . Furthermore, methyl 3-hydroxyoctadecanoate can affect cell signaling pathways related to energy homeostasis and inflammation, thereby influencing cellular responses to metabolic stress .

Molecular Mechanism

The molecular mechanism of action of methyl 3-hydroxyoctadecanoate involves its interactions with specific biomolecules. It can bind to enzymes, such as lipases, and modulate their activity, either inhibiting or activating them depending on the context . This binding interaction can lead to changes in the rate of lipid hydrolysis and subsequent fatty acid availability. Additionally, methyl 3-hydroxyoctadecanoate may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 3-hydroxyoctadecanoate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that methyl 3-hydroxyoctadecanoate is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to methyl 3-hydroxyoctadecanoate in in vitro or in vivo studies may result in cumulative effects on cellular metabolism and function .

Dosage Effects in Animal Models

The effects of methyl 3-hydroxyoctadecanoate vary with different dosages in animal models. At low doses, the compound may have beneficial effects on lipid metabolism and energy homeostasis . At higher doses, it can exhibit toxic or adverse effects, such as inducing oxidative stress or disrupting normal cellular functions . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

Methyl 3-hydroxyoctadecanoate is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases and acyl-CoA synthetases, which are involved in the activation and breakdown of fatty acids . These interactions can influence metabolic flux and the levels of various metabolites within cells. Additionally, methyl 3-hydroxyoctadecanoate may affect the synthesis of complex lipids, such as triglycerides and phospholipids, by modulating the activity of key enzymes in these pathways .

Transport and Distribution

Within cells and tissues, methyl 3-hydroxyoctadecanoate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its localization within different cellular compartments . The compound’s solubility in lipids allows it to accumulate in lipid-rich areas, such as adipose tissue and cell membranes, where it can exert its biological effects .

Subcellular Localization

The subcellular localization of methyl 3-hydroxyoctadecanoate is influenced by targeting signals and post-translational modifications. It is often found in lipid droplets, endoplasmic reticulum, and mitochondria, where it participates in lipid metabolism and energy production . The presence of specific targeting signals can direct methyl 3-hydroxyoctadecanoate to these compartments, ensuring its proper localization and function within cells .

Eigenschaften

IUPAC Name |

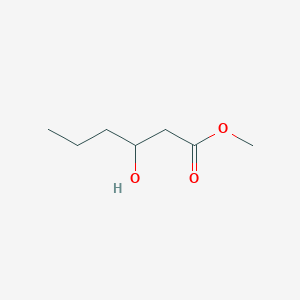

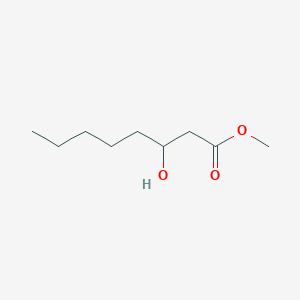

methyl 3-hydroxyoctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19(21)22-2/h18,20H,3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGHAQIRKIFLFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337117 | |

| Record name | Methyl 3-hydroxyoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2420-36-2 | |

| Record name | Methyl 3-hydroxyoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: The identification of methyl 3-hydroxyoctadecanoate in Minuartia recurva is significant for several reasons. Firstly, this compound, along with γ-lactones of palmitic and stearic acids, represents a rare class of plant metabolites. [] Secondly, this discovery marks the first reported instance of these compounds within the Caryophyllaceae family. [] This finding contributes valuable knowledge to the chemical diversity of this plant family and opens up potential avenues for future research. Reference:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.